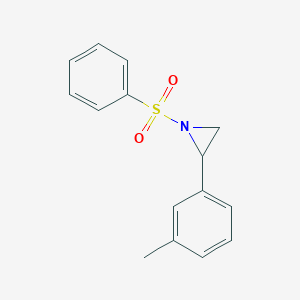![molecular formula C17H11NO2 B11853103 9-phenylfuro[3,4-b]quinolin-1(3H)-one CAS No. 85422-43-1](/img/structure/B11853103.png)
9-phenylfuro[3,4-b]quinolin-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-phenylfuro[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenylfuro[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylquinoline-3-carbonitriles with sodium sulfide (Na2S·9H2O) under catalyst-free conditions at room temperature . This reaction leads to the formation of diverse functionalized quinolin-1-ones through sulfuration, annulation, and aerial oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
9-phenylfuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may yield dihydroquinoline derivatives.
科学研究应用
9-phenylfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antitubercular activities.
Medicine: Investigated for its potential anticancer properties.
作用机制
The mechanism of action of 9-phenylfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of Bcl-2, a protein involved in regulating apoptosis, thereby inducing cell death in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Pyrrolo[3,4-b]quinolin-1-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoline Hydrazone Derivatives: These compounds also possess a quinoline core and have been studied for their antibacterial and antitubercular activities.
Uniqueness
9-phenylfuro[3,4-b]quinolin-1(3H)-one is unique due to its specific fused ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds
属性
CAS 编号 |
85422-43-1 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
9-phenyl-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-16-14(10-20-17)18-13-9-5-4-8-12(13)15(16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI 键 |
IQQAKYHPGYGTMP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)O1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)


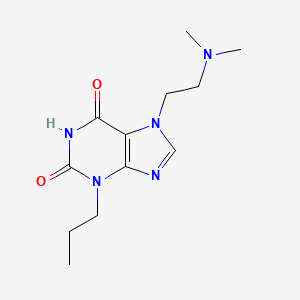
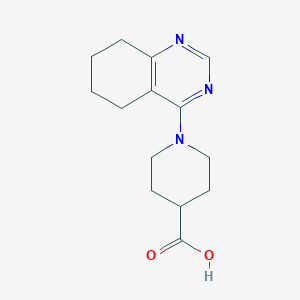
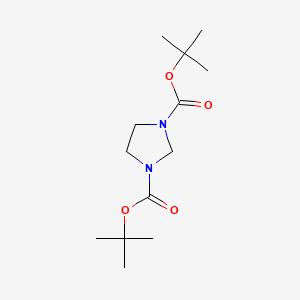
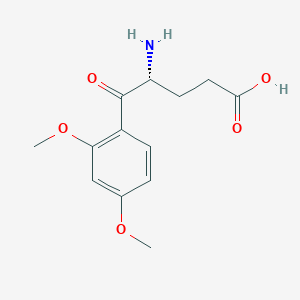
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

